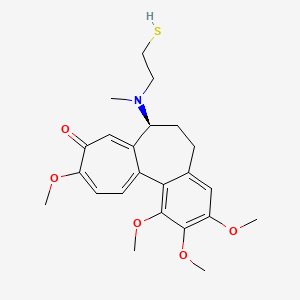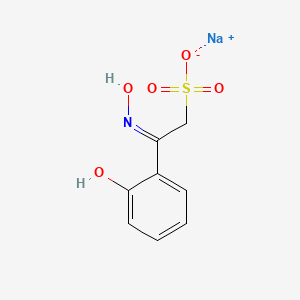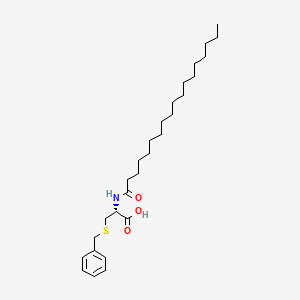
Minoxidil Sulfate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minoxidil Sulfate-d10 is the labelled analogue of Minoxidil sulfate . It is the active metabolite of Minoxidil and is a potent vascular smooth muscle relaxant . Minoxidil sulfate is a selective ATP-sensitive potassium channel opener .
Synthesis Analysis
The bioactivation of minoxidil into minoxidil sulfate is very unusual and is among the only known instances of sulfation producing a more active drug form . Normally, sulfation tends to inactivate drugs by reducing their biological activity and increasing their excretion .Molecular Structure Analysis
The molecular formula of Minoxidil Sulfate-d10 is C9H5D10N5O4S . It has a molecular weight of 299.37 .Chemical Reactions Analysis
Minoxidil sulfate is formed from minoxidil via sulfotransferase enzymes, with the predominant enzyme responsible, at least in hair follicles, being SULT1A1 .Aplicaciones Científicas De Investigación
Minoxidil Sulfate-d10 is a deuterated variant of minoxidil sulfate, which is itself an active metabolite of minoxidil. Minoxidil is widely known for its role in treating conditions like androgenetic alopecia (AGA) and hypertension. The incorporation of deuterium (d10) potentially alters its pharmacokinetic properties, allowing for deeper scientific exploration into its mechanism of action, efficacy, and safety profile. The applications of Minoxidil Sulfate-d10 in scientific research mainly focus on understanding its biological effects, metabolic pathways, and potential therapeutic uses, excluding its direct application in drug dosage and side effects management.
Mechanism of Action and Pharmacokinetics
Research indicates that minoxidil acts through multiple pathways, including as a vasodilator, anti-inflammatory agent, inducer of the Wnt/β-catenin signaling pathway, and an antiandrogen. Its efficacy is partly determined by the activity of follicular sulfotransferase, which metabolizes minoxidil into its active sulfate form. The deuterated form, Minoxidil Sulfate-d10, allows for the detailed study of these metabolic processes and the role of sulfotransferase activity in drug response. This is crucial for developing personalized treatments for conditions like androgenetic alopecia and potentially for other uses where minoxidil's pathways are beneficial (Gupta et al., 2021).
Research on Hair Loss Disorders
In the context of hair loss, minoxidil has been extensively studied for its effectiveness in various conditions, including male and female pattern hair loss, alopecia areata, and telogen effluvium. The research spans the application of topical minoxidil in different concentrations and formulations, with findings indicating its potential in promoting hair regrowth across different areas of the scalp. Minoxidil Sulfate-d10 plays a role in these studies by helping to dissect the drug's action at a molecular level, thereby offering insights into optimizing treatment regimens and understanding individual variations in treatment response (Kowe et al., 2022).
Advanced Research and Therapeutic Applications
Further research has explored the prognostic use of sulfotransferase activity in predicting responses to minoxidil treatment in patients with androgenetic alopecia. The use of Minoxidil Sulfate-d10 in such studies facilitates a clearer understanding of the biochemical interactions and efficacy markers, potentially leading to more targeted and effective therapies (Pietrauszka & Bergler-Czop, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1260373-92-9 |
|---|---|
Nombre del producto |
Minoxidil Sulfate-d10 |
Fórmula molecular |
C9H14N5O4S- |
Peso molecular |
298.363 |
Nombre IUPAC |
[4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2,6-diiminopyrimidin-3-id-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C9H14N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2-,11,12,15,16,17)/q-1/i1D2,2D2,3D2,4D2,5D2 |
Clave InChI |
MXZWGELMKOQDBS-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C2=CC(=N)N(C(=N)[N-]2)OS(=O)(=O)O |
Sinónimos |
6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl-d10)-1-(sulfooxy)-2-pyrimidinamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



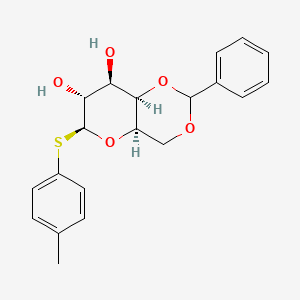
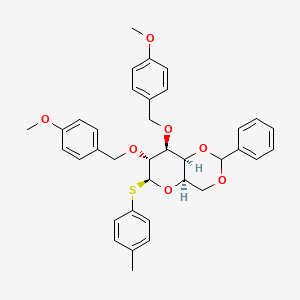
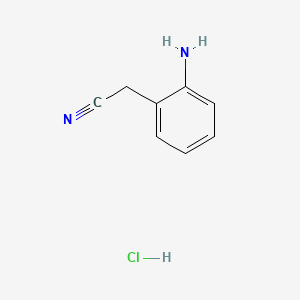
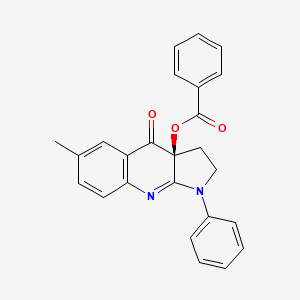
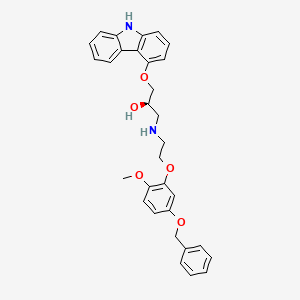
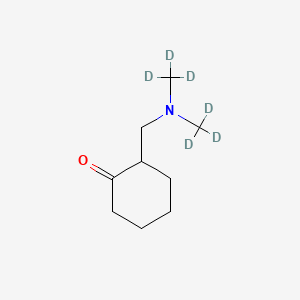
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
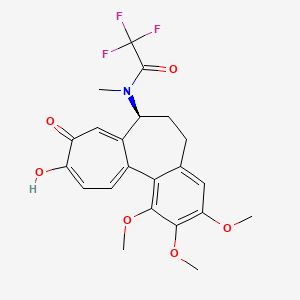
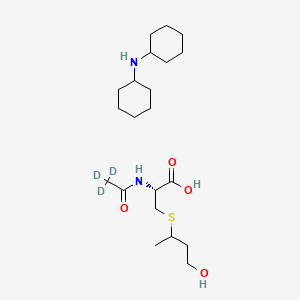
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)
